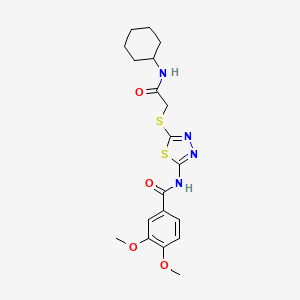

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked cyclohexylaminoacetamide moiety and a 3,4-dimethoxy-substituted benzamide group. The 1,3,4-thiadiazole core is a five-membered heterocyclic ring known for its electron-deficient nature, which facilitates diverse biological interactions.

Properties

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-26-14-9-8-12(10-15(14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEJPBVYOQKCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Attachment of the Cyclohexylamino Group: The cyclohexylamino group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate electrophilic intermediate.

Coupling with Dimethoxybenzamide: The final step involves coupling the thiadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic ring in the dimethoxybenzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains and can penetrate cellular membranes efficiently.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µM |

| Compound B | S. aureus | 8 µM |

| Compound C | E. faecalis | 32 µM |

Anticancer Activity

The anticancer potential of this compound class has been documented extensively. Studies have demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle interference.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 3.1 |

| Compound E | HCT116 | 5.3 |

| Compound F | A549 (lung cancer) | 4.0 |

Anti-inflammatory Properties

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. Their ability to inhibit pro-inflammatory cytokines suggests therapeutic potential in treating inflammatory diseases.

Case Study on Antimicrobial Efficacy

A study involving synthesized thiadiazole derivatives reported significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The lead compound exhibited an MIC comparable to vancomycin, indicating its potential as an alternative treatment option.

Case Study on Anticancer Activity

In vitro studies on novel thiadiazole-based compounds revealed substantial antiproliferative effects against various cancer cell lines. One specific compound showed selective toxicity towards MCF-7 cells, suggesting a targeted approach in cancer therapy.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The cyclohexylamino group and dimethoxybenzamide moiety could further modulate these interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Flexibility: Thiadiazole derivatives are synthesized via nucleophilic substitution or cyclization reactions. For example, the ethoxy analog was prepared by reacting 5-amino-2-ethoxy-1,3,4-thiadiazole with benzoyl chloride.

- Methoxy/ethoxy substituents modulate electronic effects, influencing hydrogen-bonding capacity and metabolic stability .

Biological Activity

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered attention due to their wide range of biological activities including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The structural features of these compounds allow for interactions with various biological targets, making them significant in drug development.

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

- Inhibition of nucleic acid synthesis : Many thiadiazole derivatives exhibit antitumor activity by inhibiting RNA and DNA synthesis without affecting protein synthesis .

- Targeting key kinases : The heteroatoms in the thiadiazole structure can interact with critical kinases involved in tumorigenesis .

- Induction of apoptosis : Certain derivatives have been shown to significantly increase apoptotic cell populations in cancer cell lines .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives:

- A study reported that a series of 1,3,4-thiadiazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.28 to 10 μg/mL depending on the substituents present .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | HCT116 | 3.29 |

- Another investigation highlighted that compounds with specific substitutions on the thiadiazole ring showed enhanced cytotoxicity against human lung carcinoma cells (A549) and human colon cancer cells (HCT116) .

Antimicrobial Properties

Thiadiazole derivatives also exhibit promising antimicrobial activity. Research indicated that certain compounds demonstrated effective inhibition against a range of pathogens, showcasing their potential as antibacterial agents. The mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

The antioxidant capacity of thiadiazole derivatives has been evaluated using the DPPH radical scavenging method. Compounds showed IC50 values between 25.17 μM to 43.55 μM, indicating significant free radical scavenging ability which is critical in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiadiazole derivatives. Modifications on the thiadiazole ring or the benzamide moiety can lead to enhanced activity or reduced toxicity. For example:

- Substituents on the benzamide moiety can significantly influence the compound's binding affinity to target proteins.

- The presence of electronegative atoms or functional groups can enhance interactions with biological targets.

Q & A

Q. Optimization Tips :

- Monitor reaction progress with TLC (silica gel, chloroform:acetone 3:1) .

- Purify intermediates via column chromatography (hexane:ethyl acetate gradient) to minimize impurities .

Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?

Rigorous characterization requires:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiadiazole carbons at ~160–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic dimethoxy groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 507.12) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Quality Control : Use elemental analysis to confirm purity (>98%) and DSC for melting point consistency .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity?

Q. Stepwise Approach :

Target Identification : Prioritize targets based on structural analogs (e.g., thiadiazoles often inhibit kinases or proteases) .

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .

Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to purified targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .

Advanced: How should contradictory data in pharmacological studies be analyzed?

Case Example : Discrepancies in IC₅₀ values across cell lines may arise from:

Q. Resolution Strategies :

Q. Workflow :

Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1). Key parameters:

QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) on bioactivity using MOE or Schrödinger .

ADMET Prediction : Estimate pharmacokinetics (e.g., logP = 3.2, moderate blood-brain barrier penetration) via SwissADME .

Validation : Cross-check docking results with mutagenesis data (e.g., Ala-scanning of binding site residues) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Scale-Up Challenges :

- Exothermic Reactions : Use jacketed reactors with precise temperature control (-5°C for thioether formation) .

- Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety .

Q. Process Analytics :

Q. Yield Data :

| Step | Lab Scale Yield | Pilot Scale Yield |

|---|---|---|

| Thiadiazole Formation | 75% | 68% |

| Amide Coupling | 82% | 74% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.